![molecular formula C6H7NO3S2 B1327006 [2-(甲硫基)-4-氧代-4,5-二氢-1,3-噻唑-5-基]乙酸 CAS No. 1142201-30-6](/img/structure/B1327006.png)
[2-(甲硫基)-4-氧代-4,5-二氢-1,3-噻唑-5-基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
科学研究应用
[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, again depending on the specific biological activity they exhibit .
Pharmacokinetics
The molecular weight of the compound is 20525 , which could potentially influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
It’s worth noting that the properties of such compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an irreversible inhibitor of sarcosine oxidase, preventing complete enzyme inactivation during modification . This interaction suggests that the compound can modulate enzyme activity, potentially affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have been shown to exhibit cytotoxic activity on human tumor cell lines, indicating their potential as anticancer agents . Additionally, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with sarcosine oxidase results in enzyme inhibition . This binding interaction can alter the enzyme’s activity, affecting downstream metabolic pathways and cellular functions. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid can change over time. Studies have shown that thiazole derivatives can exhibit varying stability and degradation rates, which can influence their long-term effects on cellular function . For instance, the compound’s stability in different environments can affect its bioavailability and efficacy in in vitro and in vivo studies. Long-term exposure to the compound may lead to adaptive cellular responses or changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid vary with different dosages in animal models. Higher doses of thiazole derivatives have been associated with increased toxicity and adverse effects . For example, at high doses, the compound may induce oxidative stress or disrupt normal cellular functions. Conversely, lower doses may exhibit therapeutic effects without significant toxicity. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with sarcosine oxidase suggests its involvement in amino acid metabolism . Additionally, thiazole derivatives have been shown to influence the tRNA biosynthetic pathway, contributing to the regulation of cellular metabolism . These interactions highlight the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different cellular compartments can influence its localization and accumulation. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria or nucleus can influence its interactions with biomolecules and its overall biological effects. Studying the subcellular localization provides insights into the compound’s mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioamide with a halogenated acetic acid derivative in the presence of a base. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
相似化合物的比较
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1) and other thiazole-based drugs.
Sulfur-containing heterocycles: Compounds like thiadiazoles and thiophenes that also contain sulfur atoms in their ring structures.
Uniqueness
[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is unique due to its specific combination of functional groups and the presence of both sulfur and nitrogen atoms in the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(2-methylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S2/c1-11-6-7-5(10)3(12-6)2-4(8)9/h3H,2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKLJAEUQODBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(S1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
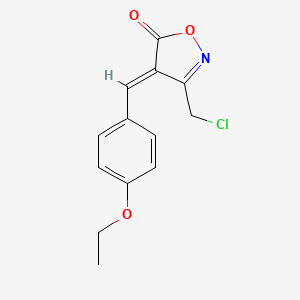
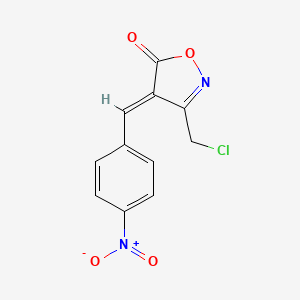
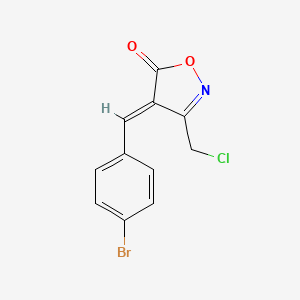
![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)
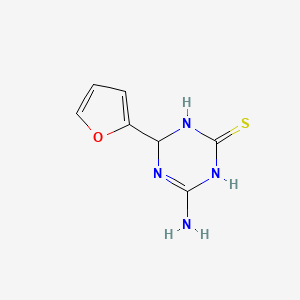
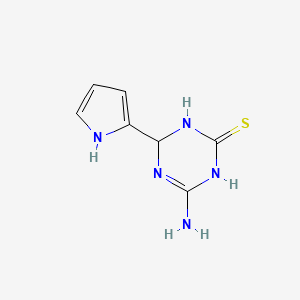
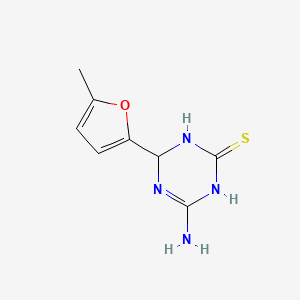
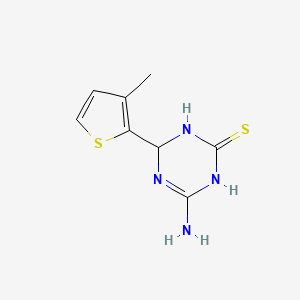


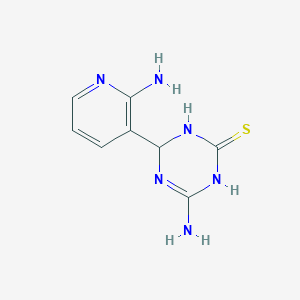
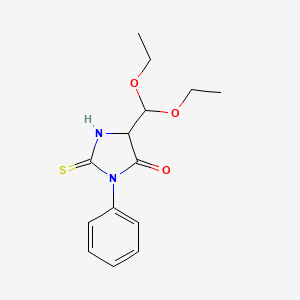
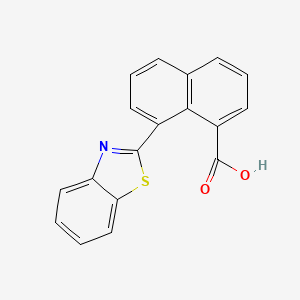
![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)
